2-iodo-N-(3-methoxybenzyl)benzamide
Description
2-Iodo-N-(3-methoxybenzyl)benzamide (IUPAC name: 2-iodo-N-(3-methoxybenzyl)benzamide) is a halogenated benzamide derivative with the molecular formula C₁₅H₁₄INO₂ (exact mass: 353.159 g/mol) . Its structure features a benzamide core substituted with an iodine atom at the ortho position and a 3-methoxybenzyl group attached to the nitrogen (Fig. 1). This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing selenazolone derivatives (e.g., ebselen analogs) via cyclization reactions .
Properties
IUPAC Name |
2-iodo-N-[(3-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-19-12-6-4-5-11(9-12)10-17-15(18)13-7-2-3-8-14(13)16/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIGEZITRUYJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
- Substituent Position : The 4-methoxybenzyl analog (73% yield) outperforms the 2-methoxyethyl derivative (34% yield) , likely due to reduced steric hindrance and improved nucleophilicity of the 4-methoxybenzylamine.
- Functional Groups : The morpholine-containing analog achieves a high yield (78%) , attributed to the electron-donating morpholine group enhancing reactivity. Conversely, the trifluoromethyl biphenyl analog yields 49% , possibly due to steric and electronic effects of the CF₃ group.
Spectral and Structural Comparisons
Infrared (IR) Spectroscopy:
- 2-Iodo-N-(2-methoxyethyl)benzamide : Strong carbonyl (C=O) stretch at 1645 cm⁻¹ and N-H bend at 1530 cm⁻¹ .
- 2-Iodo-N-(3-methoxybenzyl)benzamide : Expected similar C=O stretch (~1650 cm⁻¹) with additional C-O-C stretch from the methoxy group (~1250 cm⁻¹) .
Nuclear Magnetic Resonance (NMR):
- 1H NMR :
- 13C NMR :
- Iodo-substituted aromatic carbons appear at ~95–140 ppm , while the carbonyl carbon resonates near 165 ppm .
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